N-(3-acetylphenyl)-2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
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Description
N-(3-acetylphenyl)-2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C19H15N5O3S and its molecular weight is 393.42. The purity is usually 95%.
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Biological Activity
N-(3-acetylphenyl)-2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by recent research findings.
Chemical Structure and Properties
The compound features a complex molecular structure that includes:
- An acetylphenyl group
- A triazolo-pyridazine moiety
- A furan ring
- A sulfanyl linkage
Its molecular formula is C_{16}H_{15N_5O_2S with a molecular weight of approximately 345.39 g/mol.
1. Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. For example:
- Mechanism of Action : The compound exhibits cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. It works by inducing apoptosis and inhibiting cell proliferation.
- Case Study : In vitro assays revealed an IC50 value of 24 nM against MCF-7 cells, indicating strong anticancer potential compared to standard chemotherapeutics like doxorubicin .
2. Antimicrobial Activity
The compound has shown promising antimicrobial effects:
- Spectrum of Activity : It exhibits activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
- Research Findings : In a study evaluating its antimicrobial properties, the compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
3. Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been investigated:
- Mechanism : It appears to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in cellular models.
- Clinical Relevance : This activity suggests potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Data Tables
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O3S/c1-12(25)13-4-2-5-14(10-13)20-18(26)11-28-19-22-21-17-8-7-15(23-24(17)19)16-6-3-9-27-16/h2-10H,11H2,1H3,(H,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYHLYLGTXAXQIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.